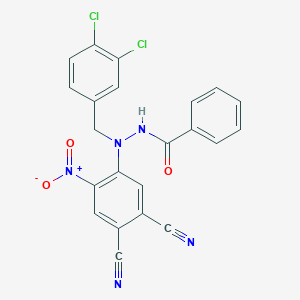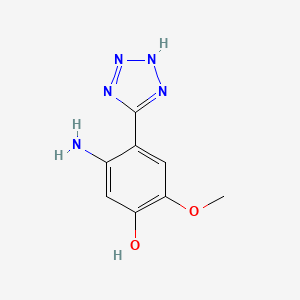
N'-(3,4-dichlorobenzyl)-N'-(4,5-dicyano-2-nitrophenyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” is a synthetic organic compound that belongs to the class of hydrazides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” typically involves the reaction of 3,4-dichlorobenzyl hydrazine with 4,5-dicyano-2-nitrobenzaldehyde. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The final product is typically purified using recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
“N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Halogen atoms in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amino derivative, while substitution reactions can introduce various functional groups into the benzyl ring.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are typically elucidated through detailed biochemical and pharmacological studies.
相似化合物的比较
Similar Compounds
N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide: can be compared with other hydrazides, such as:
Uniqueness
The uniqueness of “N’-(3,4-dichlorobenzyl)-N’-(4,5-dicyano-2-nitrophenyl)benzohydrazide” lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
属性
分子式 |
C22H13Cl2N5O3 |
|---|---|
分子量 |
466.3 g/mol |
IUPAC 名称 |
N'-[(3,4-dichlorophenyl)methyl]-N'-(4,5-dicyano-2-nitrophenyl)benzohydrazide |
InChI |
InChI=1S/C22H13Cl2N5O3/c23-18-7-6-14(8-19(18)24)13-28(27-22(30)15-4-2-1-3-5-15)20-9-16(11-25)17(12-26)10-21(20)29(31)32/h1-10H,13H2,(H,27,30) |
InChI 键 |
DUEAIFPEVSPFNJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)NN(CC2=CC(=C(C=C2)Cl)Cl)C3=C(C=C(C(=C3)C#N)C#N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11050175.png)
![1-cycloheptyl-4-(2,4-dimethoxyphenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11050181.png)
![7-(4-hydroxyphenyl)-1-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11050187.png)
![2,4-diamino-5-(4-ethoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11050201.png)
![6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050206.png)

![7-(2-ethoxy-3-methoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11050235.png)
![Ethyl 4-[({4-[2-(2-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050236.png)
![3-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B11050241.png)
![2-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11050243.png)
![(2E)-3-[(2,5-dimethyl-1H-indol-6-yl)amino]-1,3-diphenylprop-2-en-1-one](/img/structure/B11050249.png)
![7-(1,3-benzodioxol-5-ylmethyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11050255.png)
![N-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11050261.png)
![3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11050267.png)